molecular formula C22H13F3INO3 B11077392 (4Z)-2-(3-iodo-4-methylphenyl)-4-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(3-iodo-4-methylphenyl)-4-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11077392
M. Wt: 523.2 g/mol
InChI Key: VUDJFCMFUKMKOM-WQRHYEAKSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing an oxygen and nitrogen atom in the ring.
  • The compound’s structure consists of an oxazole ring fused with a furan ring, along with various substituents (iodine, methyl, trifluoromethyl, etc.).
  • It exhibits interesting properties due to its conjugated system and functional groups.
  • Preparation Methods

      Synthetic Routes: There are several synthetic routes to prepare this compound. One common approach involves the condensation of appropriate precursors, such as an aldehyde and an amine, under specific conditions.

      Reaction Conditions: The reaction typically occurs under acidic or basic conditions, with suitable catalysts.

      Industrial Production:

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example

      Major Products: These reactions yield derivatives with altered functional groups, such as hydroxylated or halogenated compounds.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.

      Biology: It may serve as a pharmacophore for drug design due to its unique structure.

      Medicine: Investigate its potential as an antitumor or anti-inflammatory agent.

      Industry: Explore its use in materials science (e.g., polymers, dyes).

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application. For instance:

        Antitumor Activity: It might inhibit specific enzymes or pathways involved in cancer cell growth.

        Anti-Inflammatory Effects: It could modulate inflammatory mediators.

    • Further research is needed to elucidate precise targets and pathways.
  • Comparison with Similar Compounds

      Uniqueness: Its combination of furan and oxazole rings, along with the trifluoromethyl group, sets it apart.

      Similar Compounds: Related compounds include other oxazoles, furans, and heterocyclic systems with similar functional groups.

    Remember that this compound’s detailed studies are ongoing, and its full potential awaits further exploration

    Properties

    Molecular Formula

    C22H13F3INO3

    Molecular Weight

    523.2 g/mol

    IUPAC Name

    (4Z)-2-(3-iodo-4-methylphenyl)-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-oxazol-5-one

    InChI

    InChI=1S/C22H13F3INO3/c1-12-5-6-14(10-17(12)26)20-27-18(21(28)30-20)11-16-7-8-19(29-16)13-3-2-4-15(9-13)22(23,24)25/h2-11H,1H3/b18-11-

    InChI Key

    VUDJFCMFUKMKOM-WQRHYEAKSA-N

    Isomeric SMILES

    CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/C(=O)O2)I

    Canonical SMILES

    CC1=C(C=C(C=C1)C2=NC(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C(=O)O2)I

    Origin of Product

    United States

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